BENZOIC ACID, 2-BUTOXY-4-BUTYLAMINO-, 3-PIPERIDINOPROPYL ESTER BENZOIC ACID, 2-BUTOXY-4-BUTYLAMINO-, 3-PIPERIDINOPROPYL ESTER
Brand Name: Vulcanchem
CAS No.: 100311-20-4
VCID: VC0009935
InChI: InChI=1S/C23H38N2O3/c1-3-5-13-24-20-11-12-21(22(19-20)27-17-6-4-2)23(26)28-18-10-16-25-14-8-7-9-15-25/h11-12,19,24H,3-10,13-18H2,1-2H3
SMILES: CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)OCCCC
Molecular Formula: C23H38N2O3
Molecular Weight: 390.6 g/mol

BENZOIC ACID, 2-BUTOXY-4-BUTYLAMINO-, 3-PIPERIDINOPROPYL ESTER

CAS No.: 100311-20-4

Main Products

VCID: VC0009935

Molecular Formula: C23H38N2O3

Molecular Weight: 390.6 g/mol

BENZOIC ACID, 2-BUTOXY-4-BUTYLAMINO-, 3-PIPERIDINOPROPYL ESTER - 100311-20-4

CAS No. 100311-20-4
Product Name BENZOIC ACID, 2-BUTOXY-4-BUTYLAMINO-, 3-PIPERIDINOPROPYL ESTER
Molecular Formula C23H38N2O3
Molecular Weight 390.6 g/mol
IUPAC Name 3-piperidin-1-ylpropyl 2-butoxy-4-(butylamino)benzoate
Standard InChI InChI=1S/C23H38N2O3/c1-3-5-13-24-20-11-12-21(22(19-20)27-17-6-4-2)23(26)28-18-10-16-25-14-8-7-9-15-25/h11-12,19,24H,3-10,13-18H2,1-2H3
Standard InChIKey CFFITRKPHLULBB-UHFFFAOYSA-N
SMILES CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)OCCCC
Canonical SMILES CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)OCCCC
Synonyms BENZOIC ACID, 2-BUTOXY-4-BUTYLAMINO-, 3-PIPERIDINOPROPYL ESTER
PubChem Compound 57746
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator